molecular formula C12H18N2O2 B14396665 1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol CAS No. 88250-13-9

1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol

Katalognummer: B14396665
CAS-Nummer: 88250-13-9
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: CDQMVEWAQWXUKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol is a complex organic compound with a unique structure that includes an aminophenoxy group and a cyclopropylamino group attached to a propanol backbone

Vorbereitungsmethoden

The synthesis of 1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aminophenoxy Intermediate: This step involves the reaction of 2-nitrophenol with a suitable amine to form 2-aminophenol.

    Coupling Reaction: The final step involves coupling the aminophenoxy intermediate with the cyclopropylamine derivative under specific reaction conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or hydroxyl groups are replaced by other functional groups using suitable reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminophenoxy)-3-(cyclopropylamino)propan-2-ol can be compared with other similar compounds, such as:

    1-(2-Aminophenoxy)propan-2-ol: This compound lacks the cyclopropylamino group, making it less complex and potentially less active in certain applications.

    3-(Cyclopropylamino)propan-2-ol: This compound lacks the aminophenoxy group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Eigenschaften

CAS-Nummer

88250-13-9

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(2-aminophenoxy)-3-(cyclopropylamino)propan-2-ol

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-8-10(15)7-14-9-5-6-9/h1-4,9-10,14-15H,5-8,13H2

InChI-Schlüssel

CDQMVEWAQWXUKK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NCC(COC2=CC=CC=C2N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.